

# The Definitive Spectroscopic Guide to Methyl 2-(2,4-dichlorophenoxy)acetate

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## Compound of Interest

Compound Name: 2,4-D-Methyl

Cat. No.: B1664012

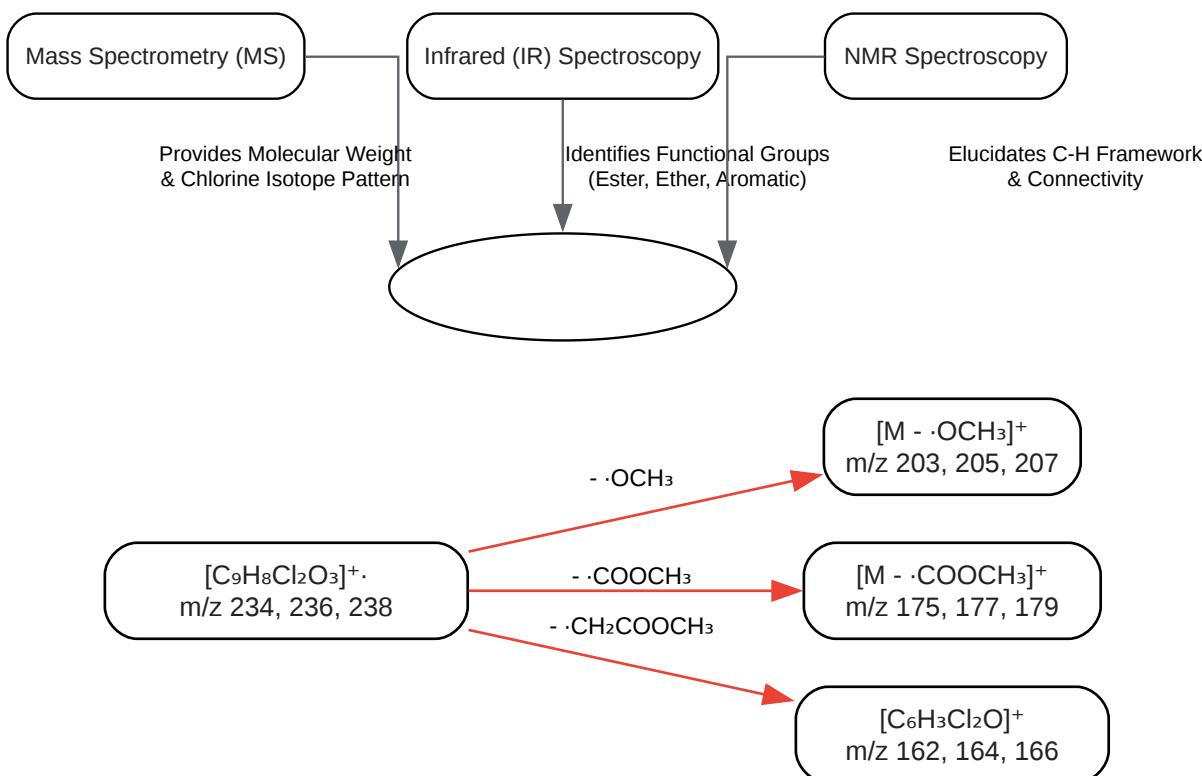
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This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-(2,4-dichlorophenoxy)acetate (commonly known as **2,4-D-Methyl**), a compound of significant interest in environmental and agricultural sciences. As researchers and drug development professionals, a foundational understanding of a molecule's structural identity is paramount. This document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles, to provide an unambiguous structural confirmation of the title compound.

## Molecular Structure and Spectroscopic Overview

Methyl 2-(2,4-dichlorophenoxy)acetate is the methyl ester of the widely used herbicide 2,4-D. Its structural integrity is confirmed through a multi-technique spectroscopic approach. The molecular formula is  $C_9H_8Cl_2O_3$ , with a molecular weight of approximately 235.06 g/mol [\[1\]](#)[\[2\]](#). Each spectroscopic technique provides a unique piece of the structural puzzle, which, when combined, offers a comprehensive and validated chemical identity.

The logical workflow for structural elucidation integrates data from MS, IR, and NMR. Mass spectrometry provides the molecular weight and elemental composition (especially the characteristic chlorine isotope pattern), IR spectroscopy identifies key functional groups, and NMR spectroscopy maps the precise carbon-hydrogen framework.



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## Sources

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- 2. (2,4-Dichlorophenoxy)acetic acid methyl ester | 1928-38-7 | FD70067 [biosynth.com]
- To cite this document: BenchChem. [The Definitive Spectroscopic Guide to Methyl 2-(2,4-dichlorophenoxy)acetate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664012#spectroscopic-data-nmr-ir-mass-spec-of-2-4-d-methyl>

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